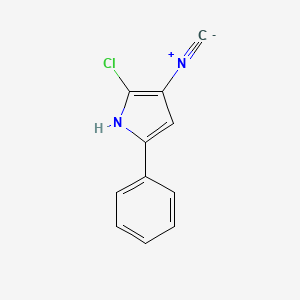
Vonoprazan fumarate impurity 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vonoprazan fumarate impurity 13 is a chemical compound related to vonoprazan fumarate, a potassium-competitive acid blocker used in the treatment of acid-related disorders. This impurity is one of the many by-products formed during the synthesis of vonoprazan fumarate and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
Méthodes De Préparation
The preparation of vonoprazan fumarate impurity 13 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in formula IV with a compound shown in formula VI to obtain a compound shown in formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound . The process is characterized by mild reaction conditions, environment-friendly practices, and high yield, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Vonoprazan fumarate impurity 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Vonoprazan fumarate impurity 13 has several scientific research applications:
Mécanisme D'action
it is structurally related to vonoprazan, which inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in gastric parietal cells, thereby stopping gastric acid secretion . This suggests that vonoprazan fumarate impurity 13 may have similar, albeit less potent, effects on gastric acid secretion .
Comparaison Avec Des Composés Similaires
Vonoprazan fumarate impurity 13 can be compared with other impurities and related compounds, such as:
Vonoprazan Impurity 1: This impurity has a similar structure but different functional groups, leading to different chemical properties and reactivity.
Vonoprazan Impurity 2: This impurity is formed through a different synthetic route and has different physical and chemical properties.
Vonoprazan Impurity 3: This impurity has a different molecular weight and chemical structure, leading to different analytical and toxicological profiles.
This compound is unique due to its specific synthetic route, chemical structure, and the role it plays in the quality control of vonoprazan fumarate .
Propriétés
Formule moléculaire |
C11H7ClN2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
2-chloro-3-isocyano-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H7ClN2/c1-13-10-7-9(14-11(10)12)8-5-3-2-4-6-8/h2-7,14H |
Clé InChI |
PQYYLWOGSSYCTG-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=C(NC(=C1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















